molecular formula C16H13ClN4O2S B2388587 1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 951527-46-1

1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2388587
CAS RN: 951527-46-1
M. Wt: 360.82
InChI Key: BDODYCFDQWFTTM-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research into thiadiazoles and pyridine derivatives has shown significant interest in the synthesis of novel compounds for various applications. For instance, the oxidative dimerization of thioamides has been a method to prepare 3,5-disubstituted 1,2,4-thiadiazoles, highlighting the importance of such reactions in producing compounds with potential biological activity (Takikawa et al., 1985). Furthermore, the development of new pyrido and thieno pyrimidine derivatives showcases the ongoing efforts to explore the chemical space around pyridine and thiadiazole frameworks for the discovery of compounds with unique properties (Bakhite et al., 2005).

Potential Biological Activities

The synthesis and characterization of novel compounds often extend into investigations of their biological activities. For example, studies on substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones have explored the potential pharmacological properties of these compounds, including their role as antihypertensive agents (Sedlák et al., 2008). This highlights the compound's relevance in medical research, particularly in the development of new therapeutic agents.

Antioxidant and Anti-Inflammatory Applications

Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has identified potent antioxidants among synthesized compounds, with some showing higher activity than ascorbic acid (Tumosienė et al., 2019). Additionally, the exploration of 1,3,4-thiadiazole and pyrimidine systems for antiulcer and anti-inflammatory applications suggests the compound's potential utility in designing new drugs with specific pharmacological profiles (Starrett et al., 1989).

Antimicrobial Activity

Compounds derived from the core structure of 1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been evaluated for their antimicrobial properties. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for anti-inflammatory activities, revealing that some compounds exerted moderate activity, highlighting their potential in antimicrobial drug development (Tozkoparan et al., 1999).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-19-20-16(24-10)18-14(22)12-6-4-8-21(15(12)23)9-11-5-2-3-7-13(11)17/h2-8H,9H2,1H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDODYCFDQWFTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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